molecular formula C27H25NO7 B2780606 N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide CAS No. 921088-57-5

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide

Cat. No.: B2780606
CAS No.: 921088-57-5
M. Wt: 475.497
InChI Key: WIYWFCPZEPUHOW-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Dimethoxybenzoyl Group: This step involves acylation reactions using 2,5-dimethoxybenzoyl chloride in the presence of a base like pyridine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4-dimethoxybenzoyl chloride using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methoxybenzamide
  • **N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide

Uniqueness

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzofuran and benzamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-19-9-7-17(28-27(30)16-6-10-22(33-4)24(12-16)34-5)13-23(19)35-26(15)25(29)20-14-18(31-2)8-11-21(20)32-3/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYWFCPZEPUHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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